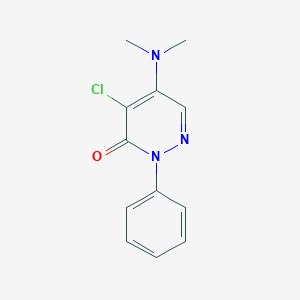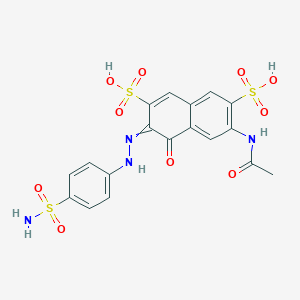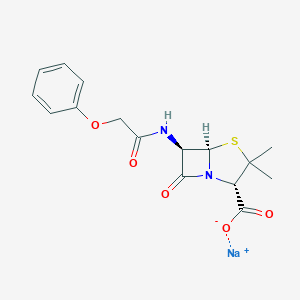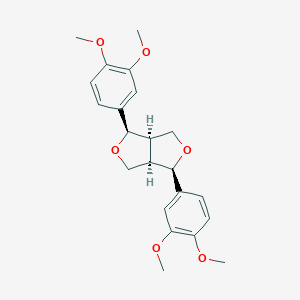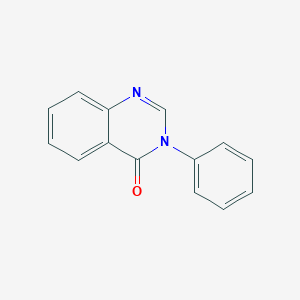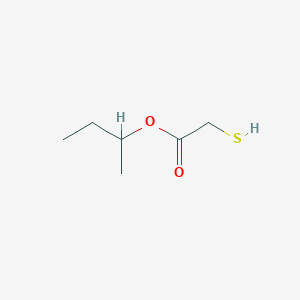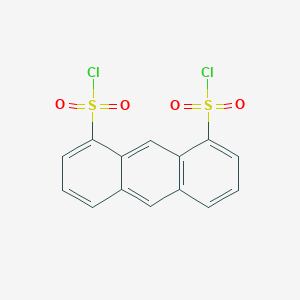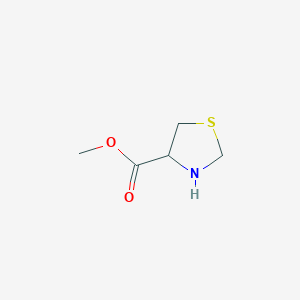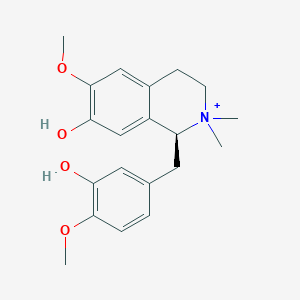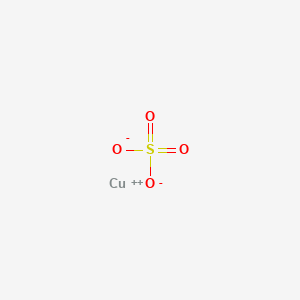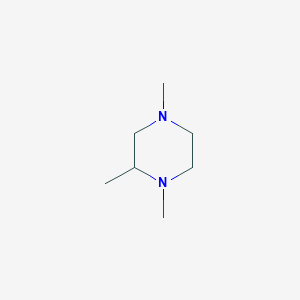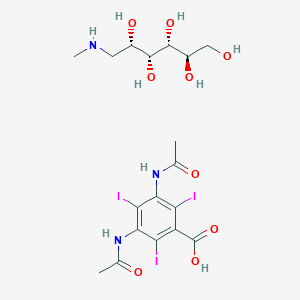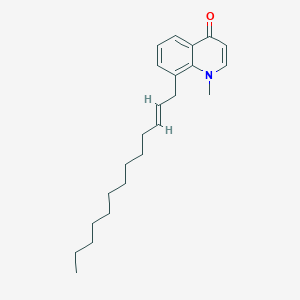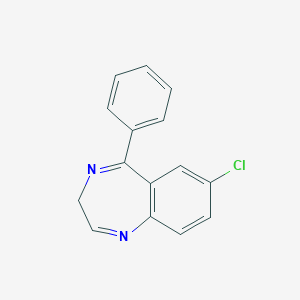
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound belongs to the benzodiazepine family, which is known for its therapeutic potential in treating various disorders.
Mécanisme D'action
The mechanism of action of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- involves binding to the GABA-A receptor, which is a ligand-gated ion channel that regulates the flow of chloride ions into the neuron. This binding enhances the inhibitory effects of GABA, leading to the sedative and anxiolytic properties of benzodiazepines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- include sedation, muscle relaxation, anxiolysis, anticonvulsant effects, and amnesia. These effects are mediated through the GABA-A receptor and are dose-dependent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- in lab experiments is its well-established synthesis method. Additionally, its mechanism of action and physiological effects are well-understood, making it a useful tool for studying the GABA-A receptor. However, one limitation is that benzodiazepines can have variable effects depending on the individual, making it important to carefully control for individual differences in lab experiments.
Orientations Futures
There are several future directions for research on 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-. One area of interest is investigating its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on developing selective agonists for specific subtypes of the GABA-A receptor, which could have therapeutic potential. Finally, there is interest in understanding the long-term effects of benzodiazepine use, particularly in older adults, and developing safer alternatives.
In conclusion, 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- is a chemical compound that has significant potential in scientific research. Its well-established synthesis method, mechanism of action, and physiological effects make it a useful tool for studying the GABA-A receptor and investigating potential therapeutic applications. Ongoing research in this area has the potential to lead to new treatments for a range of disorders.
Méthodes De Synthèse
The synthesis of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- involves the condensation of o-phenylenediamine with a substituted benzaldehyde, followed by cyclization and chlorination. This method has been well-established and is widely used in the synthesis of benzodiazepines.
Applications De Recherche Scientifique
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, hypnotic, and anticonvulsant properties. Additionally, this compound has been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16398-00-8 |
|---|---|
Nom du produit |
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- |
Formule moléculaire |
C15H11ClN2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
7-chloro-5-phenyl-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |
Clé InChI |
GIVYEEPCHMGCEK-UHFFFAOYSA-N |
SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
SMILES canonique |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Autres numéros CAS |
16398-00-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




